![molecular formula C11H18N2OS B4955710 [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol, also known as ABIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABIM is a member of the imidazolium family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol may act by inhibiting the activity of enzymes involved in various biological processes. For example, [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Biochemical and physiological effects:
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antifungal activity against several fungal species, including Candida albicans and Aspergillus niger. [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has also been shown to exhibit antibacterial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli. In addition, [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to exhibit antitumor activity against several cancer cell lines, including MCF-7 and HeLa cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol in lab experiments is its diverse biological activities. [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a useful compound for investigating various biological processes. Another advantage is its ease of synthesis, which allows for large-scale production of the compound.
One limitation of using [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol in lab experiments is its potential toxicity. Although [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to exhibit various biological activities, it may also have toxic effects on cells and organisms. Therefore, caution should be taken when using [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol in lab experiments, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for research involving [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol. One direction is to investigate its potential as a catalyst in organic synthesis reactions. Another direction is to investigate its potential as a ligand in the synthesis of metal complexes, which have been shown to exhibit various biological activities. Additionally, further research is needed to fully understand the mechanism of action of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol involves the reaction between 2-mercapto-1-butanol and allyl bromide in the presence of a base such as potassium carbonate. The reaction yields [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol as a white solid with a melting point of 120-122°C. The purity of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a catalyst in organic synthesis reactions. [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been used as a ligand in the synthesis of metal complexes, which have been investigated for their antibacterial and antitumor activities.
Eigenschaften
IUPAC Name |
(3-butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-5-6-13-10(9-14)8-12-11(13)15-7-4-2/h4,8,14H,2-3,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJDNFKOQNFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1SCC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

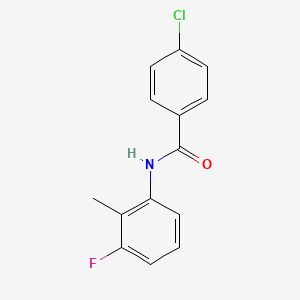
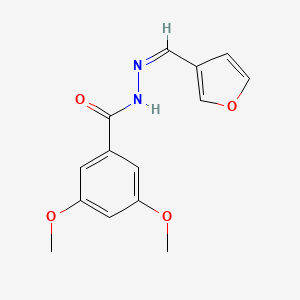
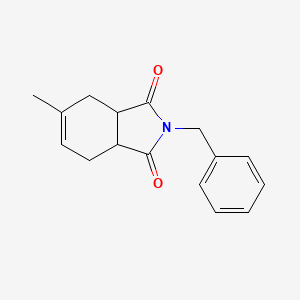
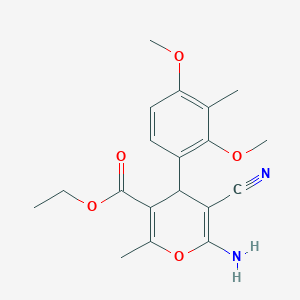
![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)
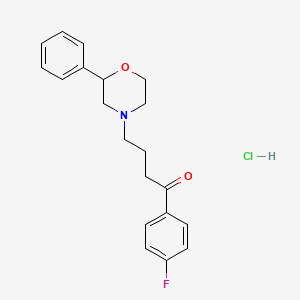
![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)
![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
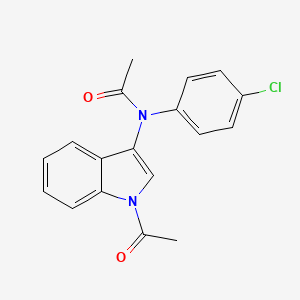
![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)